molecular formula C7H7N3O2 B1196263 N-Methyl-N,4-dinitrosoaniline CAS No. 99-80-9

N-Methyl-N,4-dinitrosoaniline

Cat. No.: B1196263
CAS No.: 99-80-9
M. Wt: 165.15 g/mol
InChI Key: FMGUJLASXUBMOP-UHFFFAOYSA-N
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Description

N-Methyl-N,4-dinitrosoaniline is an organic compound with the molecular formula C7H7N3O2. It belongs to the class of phenylhydrazines and is characterized by the presence of nitroso groups attached to the aniline ring. This compound is known for its applications in various chemical processes and research fields .

Preparation Methods

N-Methyl-N,4-dinitrosoaniline can be synthesized through several methods. One common synthetic route involves the nitration of N-methylaniline followed by the reduction of the nitro group to an amino group and subsequent nitrosation . The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, followed by reduction using a suitable reducing agent such as iron powder or tin chloride. The final nitrosation step is carried out using nitrous acid or sodium nitrite in an acidic medium .

Chemical Reactions Analysis

N-Methyl-N,4-dinitrosoaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, sodium nitrite, and reducing agents like iron powder and tin chloride. The major products formed from these reactions are nitroanilines, amines, and hydroxylamines .

Scientific Research Applications

N-Methyl-N,4-dinitrosoaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N,4-dinitrosoaniline involves its interaction with various molecular targets and pathways. It can form reactive intermediates such as free radicals, which can interact with biomolecules and affect cellular processes. The compound’s nitroso groups can undergo redox reactions, leading to the formation of reactive nitrogen species that can modulate signaling pathways and enzyme activities .

Comparison with Similar Compounds

N-Methyl-N,4-dinitrosoaniline can be compared with other similar compounds such as N,N-Dimethyl-4-nitrosoaniline and N-Nitroso-N-methyl-4-nitroaniline. These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to its specific nitroso group arrangement, which imparts distinct chemical and biological properties .

Similar compounds include:

Properties

IUPAC Name

N-methyl-N-(4-nitrosophenyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-10(9-12)7-4-2-6(8-11)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGUJLASXUBMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020839
Record name N-Methyl-N,4-dinitrosoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-80-9
Record name N-Methyl-N,4-dinitrosobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Dinitrosomethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N,4-dinitrosoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N,4-dinitrosoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,4-DINITROSO-N-METHYLANILINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Methyl-N,4-dinitrosoaniline affect the properties of Butyl rubber?

A1: this compound chemically modifies Butyl rubber, leading to enhanced resilience in the resulting vulcanizates. [] This modification is effective across various vulcanizing systems and proves beneficial in both black-loaded and non-black-loaded rubber stocks. []

Q2: Does this compound impact the "structure" of carbon black within rubber composites?

A2: Yes, this compound, particularly when coupled with heat treatment, significantly reduces the "structure effects" associated with structural carbon blacks in rubber. [] These structure effects, attributed to the three-dimensional arrangement of carbon black within the rubber matrix, are minimized by this compound, similar to the effects observed with attrited blacks or silica fillers treated with specific metal soaps. []

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